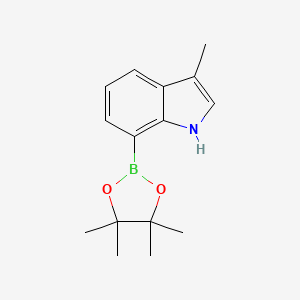
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
“3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C15H19BN2O3 . It’s also known as 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4(3H)-quinazolinone .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring substituted at the 3-position with a methyl group and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The presence of the boron atom in the dioxaborolan-2-yl group can have significant effects on the compound’s reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.13 and a calculated density of 1.16±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound, as a part of the boric acid ester intermediates with benzene rings, has been synthesized and its structure analyzed using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were calculated using Density Functional Theory (DFT) and compared with X-ray diffraction values, demonstrating consistency between the DFT-optimized structures and the crystal structures (Huang et al., 2021).
Application in Vibrational Properties Studies
- The compound has been utilized in studies focusing on vibrational properties. It underwent conformation analysis and DFT calculations, aiding in understanding spectroscopic data, geometrical parameters, and physicochemical properties (Wu et al., 2021).
Development of Fluorescent Probes
- A near-infrared fluorescence probe incorporating the compound was synthesized. This involved reactions such as electrophilic substitution and coupling with indolium iodide, showcasing its potential in creating novel fluorescent probes (You-min, 2014).
Molecular Structure and Electrostatic Potential Analysis
- The compound's molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT. These studies reveal molecular structure characteristics and conformations, enhancing understanding of its chemical behavior (Yang et al., 2021).
Contribution to Polymer Synthesis
- It has been used in the synthesis of fully conjugated copolymers, demonstrating its utility in the field of polymer chemistry and material science (Grigoras & Antonoaia, 2005).
Safety And Hazards
properties
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-11(10)7-6-8-12(13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWYAHYJLTCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
1181825-29-5 | |
| Record name | 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)
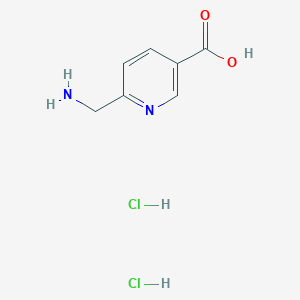
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)
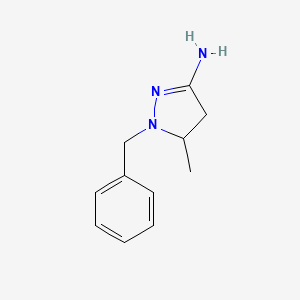
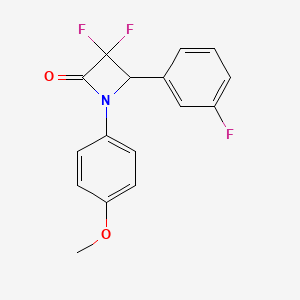
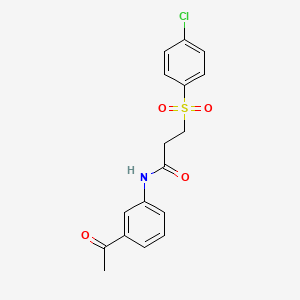
![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide](/img/structure/B2766433.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)
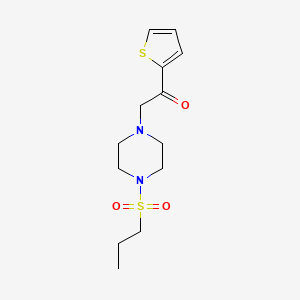
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2766436.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)